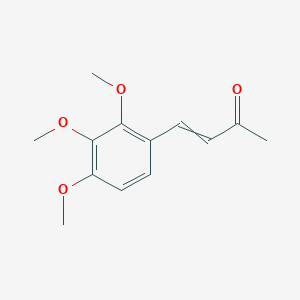
3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- is a chemical compound with the molecular formula C13H16O4. It is also known as curcumin analog 1 (CA1) and has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- involves the inhibition of various signaling pathways that are involved in the development and progression of cancer and other chronic diseases. The compound has been shown to inhibit the activation of NF-κB, STAT3, and AKT signaling pathways, which are known to promote cancer cell growth and survival. It also induces apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits anti-oxidant properties by scavenging free radicals and reducing oxidative stress. The compound has been shown to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- in lab experiments include its high purity and stability, which make it easy to handle and store. The compound has also been shown to exhibit low toxicity, making it safe for use in in vitro and in vivo experiments. However, the limitations of using the compound include its low solubility in water, which can make it difficult to use in certain experiments. The compound also requires further optimization to improve its bioavailability and efficacy in vivo.
Orientations Futures
For the research on 3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- include the development of more efficient synthesis methods to improve its yield and purity. The compound also requires further optimization to improve its bioavailability and efficacy in vivo. Future studies should focus on the mechanism of action of the compound and its potential use in the treatment of various chronic diseases. The compound can also be modified to improve its specificity and selectivity towards cancer cells, making it a potential candidate for targeted therapy.
Méthodes De Synthèse
The synthesis of 3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- involves the condensation of 2,3,4-trimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to a dehydration reaction to obtain the final product, 3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)-. The synthesis method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. The compound has been tested in vitro and in vivo for its efficacy against various types of cancer, including breast, prostate, and lung cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease, diabetes, and other chronic diseases.
Propriétés
IUPAC Name |
4-(2,3,4-trimethoxyphenyl)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9(14)5-6-10-7-8-11(15-2)13(17-4)12(10)16-3/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWROTZMPJSYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C(=C(C=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

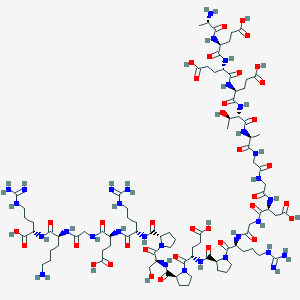
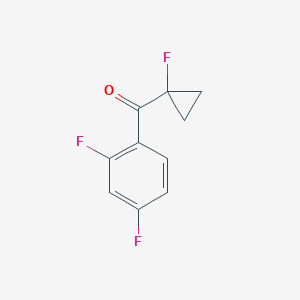
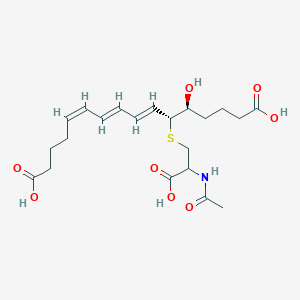
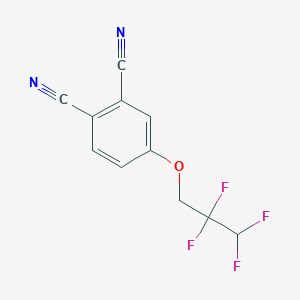
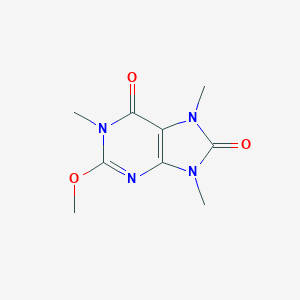
![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)
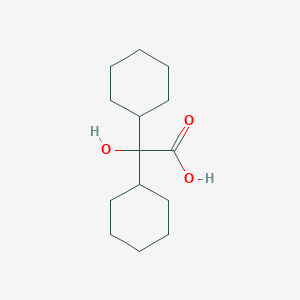
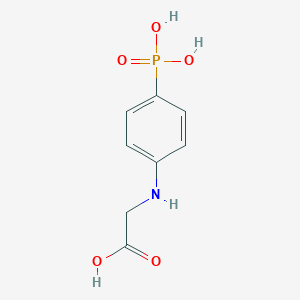
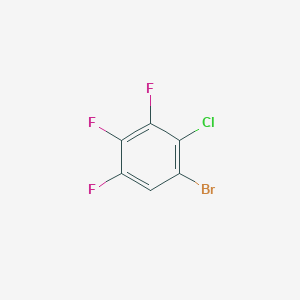
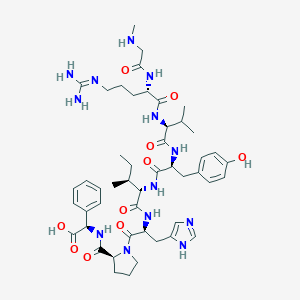
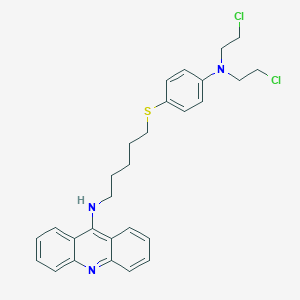
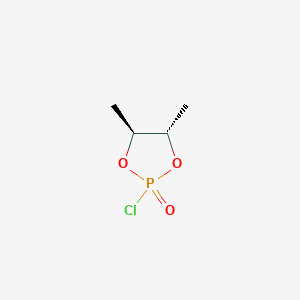
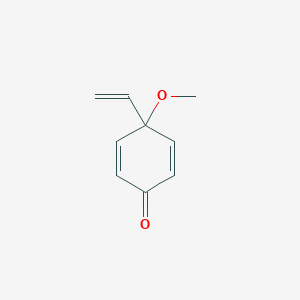
![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)